molecular formula C5H13O4P B12548782 Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester CAS No. 864536-06-1

Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester

Cat. No.: B12548782
CAS No.: 864536-06-1
M. Wt: 168.13 g/mol
InChI Key: MKMSJRUJLMTYGU-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester is an organophosphorus compound that features a phosphonic acid group bonded to a hydroxypropyl group and two methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of phosphonic acid with the appropriate alcohols under acidic conditions. For example, the reaction of phosphonic acid with (1S)-1-hydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid can yield the desired ester .

Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. This reaction is typically carried out under reflux conditions with a suitable solvent .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester .

Scientific Research Applications

Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.

    Biology: The compound is studied for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as osteoporosis and cancer.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester involves its interaction with specific molecular targets. In biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. The phosphonic acid group is particularly effective at mimicking phosphate groups, which are common in many biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [(1S)-1-hydroxypropyl]-, dimethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the hydroxypropyl group enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

864536-06-1

Molecular Formula

C5H13O4P

Molecular Weight

168.13 g/mol

IUPAC Name

(1S)-1-dimethoxyphosphorylpropan-1-ol

InChI

InChI=1S/C5H13O4P/c1-4-5(6)10(7,8-2)9-3/h5-6H,4H2,1-3H3/t5-/m0/s1

InChI Key

MKMSJRUJLMTYGU-YFKPBYRVSA-N

Isomeric SMILES

CC[C@@H](O)P(=O)(OC)OC

Canonical SMILES

CCC(O)P(=O)(OC)OC

Origin of Product

United States

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